molecular formula C31H43N9O2 B12408533 Plk1/brd4-IN-1

Plk1/brd4-IN-1

Cat. No.: B12408533
M. Wt: 573.7 g/mol
InChI Key: QUMCIHKVKQYNPA-RUZDIDTESA-N
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Description

Plk1/brd4-IN-1 is a dual inhibitor targeting Polo-like kinase 1 (Plk1) and Bromodomain-containing protein 4 (Brd4). Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, while Bromodomain-containing protein 4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. The dual inhibition of these proteins has shown potential in cancer therapy, particularly in targeting tumors with high expression of Plk1 and Brd4 .

Preparation Methods

The synthesis of Plk1/brd4-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of a kinase inhibitor scaffold with a bromodomain-binding moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Scientific Research Applications

Plk1/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Plk1 and Brd4 and their roles in cellular processes. In biology, it is utilized to investigate the effects of dual inhibition on cell cycle regulation and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high levels of Plk1 and Brd4 . Additionally, it has applications in industry for the development of new cancer therapies and drug discovery .

Mechanism of Action

Plk1/brd4-IN-1 exerts its effects by binding to the active sites of Polo-like kinase 1 and Bromodomain-containing protein 4. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis. Simultaneously, the inhibition of Brd4 disrupts the transcription of several proliferation-related oncogenes, further enhancing the anti-tumor effects . The molecular targets and pathways involved include the cell cycle regulation pathway and the gene expression regulation pathway .

Properties

Molecular Formula

C31H43N9O2

Molecular Weight

573.7 g/mol

IUPAC Name

4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1

InChI Key

QUMCIHKVKQYNPA-RUZDIDTESA-N

Isomeric SMILES

CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C

Canonical SMILES

CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C

Origin of Product

United States

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